3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-
Overview
Description
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- is a heterocyclic compound belonging to the pyrazolone family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for the detection of reducing carbohydrates by esi/maldi-ms .
Mode of Action
It’s known that similar compounds can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Result of Action
It’s known that similar compounds can be used as reagents for the detection of reducing carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine. This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and various pyrazole-based compounds .
Scientific Research Applications
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-:
4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with different substituents, leading to varied chemical properties
Uniqueness
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The ethyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
5-ethyl-2-phenyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUBXYGHGAJZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354371 | |
Record name | 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92753-34-9 | |
Record name | 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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